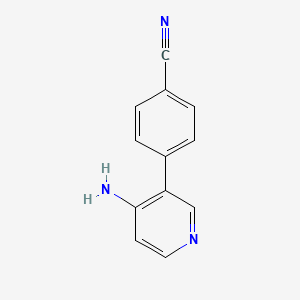

4-(4-Aminopyridin-3-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is used for laboratory research purposes .

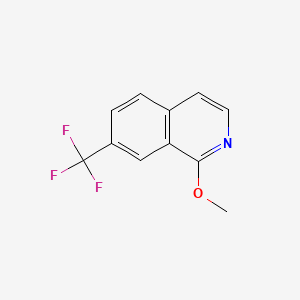

Molecular Structure Analysis

The molecular structure of 4-(4-Aminopyridin-3-yl)benzonitrile consists of a benzene ring attached to a pyridine ring via a nitrile group . The pyridine ring carries an amino group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Aminopyridin-3-yl)benzonitrile include a predicted boiling point of 429.6±35.0 °C . The density is predicted to be 1.24±0.1 g/cm3 . Unfortunately, the melting point and solubility are not specified .Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Behavior and Photophysical Properties

4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, a related compound, have been studied for their liquid crystalline behavior and photophysical properties. These compounds, with their luminescent features, show potential as mesogens, exhibiting phases like nematic and orthorhombic columnar phases based on their chain lengths. They also have significant blue emission properties, making them suitable for optical applications (Ahipa et al., 2014).

Intermediate in HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis process involves several steps, including methylation and chlorination, and is crucial for the development of effective antiretroviral drugs (Ju Xiu-lia, 2015).

Dual Fluorescence in 4-(Dimethyl-amino)benzonitrile

The study of 4-(N,N-Dimethyl-amino)benzonitrile, a similar compound, focuses on its dual fluorescence property. This property is linked to its intramolecular charge-transfer state and is significant in understanding the photophysical behavior of such molecules, with implications in optical and electronic applications (Köhn & Hättig, 2004).

Histamine H4 Receptor Ligands

Compounds like 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and its derivatives, which include benzonitrile structures, have been synthesized and evaluated for their potential as histamine H4 receptor ligands. These ligands are important in the development of treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

Corrosion Inhibition

Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile have been studied for their effectiveness as corrosion inhibitors for mild steel. These studies combine experimental techniques and computational methods to understand the molecular structure's impact on corrosion inhibition efficiency, crucial in materials science and engineering (Chaouiki et al., 2018).

Synthesis and Complexation with Metal Ions

Research on tosylated 4-aminopyridine, which involves the synthesis and complexation with nickel and iron ions, sheds light on the potential of these compounds in the pharmaceutical and chemical industries. The complexation enhances the biological and catalytic potential of these ligands, offering avenues for new drug development and catalytic processes (Orie et al., 2021).

Eigenschaften

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258620-63-1 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)